molecular formula C17H21ClN4O3S B2471531 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 1021041-83-7

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2471531
CAS No.: 1021041-83-7
M. Wt: 396.89
InChI Key: UGPDPLOUSVNZGC-UHFFFAOYSA-N
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Description

The compound “4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” is a chemical compound with a complex structure. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a pyrimidine ring, which is a key component in many biological compounds .


Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures. For instance, the synthesis of structurally similar piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a piperazine ring, a sulfonyl group attached to a chlorophenyl group, and a pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a sulfonyl group could potentially increase its reactivity. The compound’s properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine have shown potential anticancer activity. For instance, certain synthesized compounds have exhibited good antiproliferative effects against human breast cancer cell lines and other cancer types, with some compounds displaying selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015), (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial and Antimicrobial Properties

These compounds have also shown effectiveness in inhibiting the growth of various bacteria and fungi. This includes notable activity against pathogens like Escherichia coli, Staphylococcus aureus, and others, indicating their potential as antimicrobial agents (Iqbal et al., 2017), (Vinaya et al., 2009).

Tuberculosis Treatment

In the area of infectious diseases, some derivatives have demonstrated significant antituberculosis activities, suggesting their potential use in treating tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Alzheimer's Disease Treatment

Research has also been conducted to evaluate the potential of these compounds in treating neurological disorders like Alzheimer's disease. Some synthesized derivatives have been screened for enzyme inhibition activity against acetyl cholinesterase, an enzyme linked with Alzheimer’s disease (Rehman et al., 2018).

Other Pharmacological Activities

These compounds have also shown various other pharmacological activities, including anti-inflammatory effects, indicating their potential in developing new therapeutic agents for diverse medical conditions (Mohan et al., 2014).

Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDPLOUSVNZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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